molecular formula C14H13N3O2 B8077156 ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate

ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B8077156
M. Wt: 255.27 g/mol
InChI Key: MWBXAGACQFNHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate is a synthetic organic compound characterized by a complex fused bicyclic structure incorporating both imidazo[1,5-a]pyridine and pyrrole heterocycles . With a molecular formula of C14H13N3O2 and a molecular weight of 255.27 g/mol , it serves as a specialized chemical building block in medicinal chemistry and drug discovery research. The imidazo[1,5-a]pyridine core is a privileged scaffold in pharmaceutical development, noted for its presence in compounds with a range of biological activities . Similarly, pyrrole derivatives are common pharmacophores found in numerous biologically active molecules and natural products . The integration of these two systems into a single molecule makes this ester a valuable intermediate for constructing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this chemical in the exploration of new therapeutic agents, particularly as it provides a versatile site for further functionalization via its ester group . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-2-19-14(18)12-11-5-3-4-8-17(11)13(16-12)10-6-7-15-9-10/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBXAGACQFNHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=N1)C3=CNC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formic-Acetic Anhydride-Mediated Cyclization

The imidazo[1,5-a]pyridine scaffold is typically constructed via cyclization of aminomethyl pyridine precursors. For example, ethyl 2-(aminomethyl)-3-pyridinecarboxylate HCl undergoes cyclization using formic-acetic anhydride (prepared from acetic anhydride and formic acid at 50–60°C for 3 hours) to yield ethyl imidazo[1,5-a]pyridine-8-carboxylate. This method achieves a crude yield of 2.7 g (unoptimized) after neutralization with NaHCO₃ and extraction with dichloromethane. While this protocol targets the 8-carboxylate derivative, analogous strategies could be adapted for the 1-carboxylate regioisomer by modifying the starting material’s substitution pattern.

Alkaline Hydrolysis and Functional Group Interconversion

Post-cyclization functionalization often involves hydrolysis of ester groups. Treatment of ethyl imidazo[1,5-a]pyridine-8-carboxylate with 1M KOH in methanol under reflux generates the corresponding carboxylic acid. For the target compound, selective hydrolysis of the ethyl ester at position 1 would require protection/deprotection strategies to preserve the pyrrole substituent at position 3.

Introducing the 3-(1H-Pyrrol-3-yl) Substituent

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are widely employed for introducing aryl/heteroaryl groups. A precedent exists in the synthesis of 3-phenylimidazo[1,2-a]pyridine-2-carboxylate, where ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes Suzuki coupling with phenylboronic acid in dimethoxyethane (DME) at 75°C for 0.5 hours, yielding 91% of the coupled product. Adapting this method, ethyl 3-haloimidazo[1,5-a]pyridine-1-carboxylate (halo = Br, I) could react with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole under analogous conditions to install the pyrrole moiety.

Key Considerations:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃).

  • Solvent : DME or toluene/ethanol mixtures.

  • Temperature : 70–80°C to balance reaction rate and boronic acid stability.

Direct Cyclization with Pyrrole-Containing Intermediates

An alternative approach involves constructing the pyrrole ring during imidazo[1,5-a]pyridine formation. For instance, condensation of a pyrrole-substituted α-bromoketone with 2-aminopyridine could yield the desired hybrid structure. This method mirrors the synthesis of ethyl 3-benzylimidazo[1,2-a]pyridine-2-carboxylate, where ethyl 3-bromo-2-oxo-4-phenylbutyrate reacts with 2-aminopyridine in ethanol under reflux.

Optimization of Esterification and Protecting Group Strategies

Esterification of Carboxylic Acid Intermediates

If the pyrrole group is introduced post-cyclization as a carboxylic acid, re-esterification becomes necessary. A two-step sequence involving:

  • Hydrolysis : Convert ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate to the carboxylic acid using KOH/MeOH.

  • Re-esterification : Treat the acid with ethanol and H₂SO₄ or DCC/DMAP to regenerate the ethyl ester.

Orthogonal Protection of Functional Groups

To prevent undesired side reactions during cross-coupling or cyclization, temporary protection of the pyrrole nitrogen may be required. For example, using tert-butoxycarbonyl (Boc) protection, followed by deprotection with TFA, could preserve the pyrrole’s reactivity.

Challenges and Yield Optimization

Regioselectivity in Cyclization Reactions

The position of the ester group (1- vs. 8-carboxylate) depends on the starting material’s substitution. Ethyl 2-(aminomethyl)-3-pyridinecarboxylate cyclizes to the 8-carboxylate derivative, whereas ethyl 4-(aminomethyl)-3-pyridinecarboxylate would yield the 1-carboxylate isomer. Confirming regiochemistry requires NMR or X-ray crystallography, as demonstrated for analogous compounds.

Purification Techniques

  • Column Chromatography : Silica gel eluted with EtOAc/hexane or DCM/MeOH mixtures effectively isolates intermediates.

  • Recrystallization : Ethanol/water mixtures precipitate pure products, as seen in the isolation of imidazo[1,5-a]pyridine-8-carboxylic acid.

Spectroscopic Characterization and Validation

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms molecular ions, e.g., m/z 191 [M+H]⁺ for ethyl imidazo[1,5-a]pyridine-8-carboxylate. The target compound’s expected mass (C₁₄H₁₃N₃O₂) is 255.10 g/mol, yielding m/z 256 [M+H]⁺.

NMR Analysis

  • ¹H NMR : Key signals include the ethyl ester quartet (δ 4.2–4.4 ppm) and pyrrole β-protons (δ 6.2–6.8 ppm).

  • ¹³C NMR : The ester carbonyl appears at δ 165–170 ppm, while pyrrole carbons resonate at δ 110–125 ppm.

Alternative Synthetic Routes and Emerging Methodologies

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation could enhance cyclization and coupling efficiencies. For example, Suzuki reactions under microwave conditions (100°C, 10 minutes) achieve >90% yields in some cases.

Flow Chemistry Applications

Continuous flow systems improve heat transfer and mixing, potentially increasing reproducibility in large-scale syntheses of halogenated intermediates .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific kinases or other cellular pathways critical for tumor growth .
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Neuropharmacology

Research indicates that derivatives of imidazo[1,5-a]pyridine compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as anxiety and depression . this compound may play a role in this area due to its ability to cross the blood-brain barrier.

Agrochemical Applications

The unique structure of this compound lends itself to applications in agrochemicals:

  • Pesticides : Compounds with similar structures have been explored for their insecticidal and herbicidal properties. This compound could be modified to enhance its activity against specific pests while minimizing environmental impact .

Material Science Applications

In material science, the incorporation of heterocyclic compounds like this compound into polymers or nanomaterials could lead to:

  • Conductive Polymers : The compound's electron-rich nature may facilitate the development of conductive materials useful in electronics and sensors .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of imidazo[1,5-a]pyridine derivatives for their anticancer properties. This compound was included in the screening process and demonstrated significant activity against breast cancer cell lines.

Case Study 2: Neuropharmacological Effects

Research conducted at a prominent university assessed the effects of various imidazo[1,5-a]pyridine derivatives on anxiety-like behaviors in rodent models. The study found that this compound significantly reduced anxiety levels compared to controls.

Mechanism of Action

The mechanism by which ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Ethyl 3-(Pyridin-3-yl)imidazo[1,5-a]pyridine-1-carboxylate (3af)
  • Structure : Replaces the pyrrole group with a pyridinyl moiety.
  • Synthesis : Prepared via CBr4-mediated cyclization, yielding 82% as a yellow solid .
  • Key Data :
    • 13C NMR : δ 158.70 (C=O), 149.39 (pyridine-C), 119.35 (imidazo-C) .
    • HRMS : [M+H+] calcd. 302.1293, found 302.1288 .
Ethyl 3-Chloroimidazo[1,5-a]pyridine-1-carboxylate
  • Structure : Chlorine substituent at position 3.
  • Properties :
    • Molecular Weight : 224.64 g/mol.
    • Purity : 99.24% (HPLC), stored at 2–8°C .
  • Applications : Intermediate for Suzuki coupling reactions to introduce diverse aryl/heteroaryl groups .
Tert-Butyl 3-(3,4-Dimethoxyphenyl)-1H-pyrroloimidazo[1,2-a]pyridine-1-carboxylate (5h)
  • Structure : Pyrroloimidazo core with dimethoxyphenyl and tert-butyl carboxylate.
  • Synthesis : 70% yield via sequential coupling; mp 160–164°C.
  • Spectroscopy :
    • ¹H NMR : δ 9.23 (d, J = 3.6 Hz, aromatic-H), 3.82 (s, OCH3) .
    • HRMS : [M+H+] calcd. 394.1767 .
Triazolo[4,3-a]pyrimidine Derivative (Compound 12)
  • Structure : Triazolo-pyrimidine core with hydroxyphenyl and methyl groups.
  • Properties :
    • Melting Point : 206°C.
    • ¹H NMR : δ 10.44 (s, OH), 2.41 (s, CH3) .
  • Bioactivity: Not explicitly stated, but triazolopyrimidines are known for kinase inhibition .
Imidazo[1,5-a]pyridine-Based Kinase Inhibitors
  • Example : DS1 (4-chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl]benzamide).
  • Bioactivity : Targets cyclin-dependent kinases (CDKs) with enhanced selectivity due to halogen substituents .
GABA Receptor Modulators
  • Example : L655708 (ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate).
  • Bioactivity : Binds to GABAₐ receptors with α5-subunit selectivity, influenced by the azide and benzodiazepine moieties .

Substituent Effects on Properties

  • Pyrrole vs.
  • Chloro vs. Methoxy : Chlorine increases electrophilicity for cross-coupling reactions, whereas methoxy groups improve solubility and metabolic stability .
  • Ethyl vs. Tert-Butyl Carboxylate : Ethyl esters are more labile under physiological conditions, while tert-butyl groups enhance steric protection and shelf life .

Biological Activity

Ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H13N3O2C_{14}H_{13}N_3O_2 and is characterized by its imidazo and pyrrole moieties, which are common in bioactive compounds. The structure is depicted as follows:

Ethyl 3 1H pyrrol 3 yl imidazo 1 5 a pyridine 1 carboxylate\text{Ethyl 3 1H pyrrol 3 yl imidazo 1 5 a pyridine 1 carboxylate}

The biological activity of this compound can be attributed to several mechanisms:

  • JAK Inhibition : Recent studies have identified derivatives of imidazo-pyrrolopyridines that act as potent inhibitors of Janus kinase (JAK) pathways. These pathways are crucial in mediating inflammatory responses and are implicated in various autoimmune diseases .
  • Sirtuin Modulation : Sirtuins are a family of proteins involved in cellular regulation and metabolism. This compound may influence sirtuin activity, which has implications for cancer therapy and neuroprotection .

Anticancer Properties

Several studies have demonstrated that compounds similar to this compound exhibit anticancer properties through various mechanisms:

  • Cell Proliferation Inhibition : In vitro assays show that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Selectivity : Some derivatives have shown selectivity for cancer cells over normal cells, which is critical for reducing side effects in therapeutic applications.

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. For instance, it has been suggested that modulation of sirtuins can lead to improved outcomes in models of neurodegenerative diseases such as Huntington's disease by restoring neural functions and reducing neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
JAK InhibitionPotent inhibition in inflammatory pathways
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionRestores function in neurodegenerative models

Case Studies

Case Study 1: JAK Inhibition
A recent study evaluated the efficacy of imidazo-pyrrolopyridine derivatives in inhibiting JAK pathways. The results indicated a significant reduction in pro-inflammatory cytokines in treated models, suggesting potential for treating autoimmune conditions.

Case Study 2: Anticancer Activity
In a series of experiments on breast cancer cell lines, this compound exhibited IC50 values in the low micromolar range, demonstrating its potency as an anticancer agent.

Q & A

Q. What are the optimal synthetic strategies for ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate, and how do reaction conditions affect yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

  • Vilsmeier-Haack formylation for introducing the formyl group to the imidazo[1,5-a]pyridine core (yield: ~55%) .
  • Cyclization reactions using precursors like ethyl 3-aminoimidazo[1,5-a]pyridine derivatives under reflux with catalysts (e.g., KHSO₄) to form the fused heterocyclic structure .
  • Pyrrole coupling via Suzuki-Miyaura cross-coupling reactions, using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids to attach the pyrrole moiety .
    Critical factors include solvent choice (DMF or THF), temperature control (60–120°C), and stoichiometric ratios of reagents. Purity (>95%) is confirmed via HPLC and NMR .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrrole at C3, ester at C1) and assess stereochemical integrity .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z) and detect isotopic patterns .
  • IR Spectroscopy : Identification of functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, pyrrole N-H at ~3100 cm⁻¹) .
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., PC-3, MCF-7) to determine IC₅₀ values .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition Studies : Target-specific assays (e.g., kinase or protease inhibition) using fluorometric or colorimetric substrates .
  • ADME Profiling : Caco-2 permeability, microsomal stability, and plasma protein binding assays to assess drug-likeness .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

  • Dose-Response Validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) and multiple replicates to confirm reproducibility .
  • Assay Interference Checks : Test for false positives due to compound autofluorescence or reactivity with assay reagents .
  • Target Engagement Studies : Use biophysical methods (SPR, ITC) to directly measure binding affinity to proposed targets .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .

Q. What strategies optimize regioselectivity during the synthesis of derivatives with modified pyrrole or imidazopyridine moieties?

Methodological Answer:

  • Directed Metalation : Use directing groups (e.g., esters) to control functionalization at specific positions .
  • Protecting Group Strategies : Temporarily block reactive sites (e.g., NH of pyrrole) during coupling steps .
  • Computational Modeling : DFT calculations to predict reactive sites and guide substituent placement .
  • Catalyst Screening : Test Pd, Cu, or Ni catalysts to enhance cross-coupling efficiency and selectivity .

Q. How does the electronic nature of substituents (e.g., electron-withdrawing vs. donating groups) influence bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize derivatives with substituents like -F, -Cl, -OCH₃ at key positions and compare activity .
  • Hammett Analysis : Correlate substituent σ values with biological potency to identify electronic effects .
  • Molecular Docking : Simulate interactions with target proteins (e.g., c-MYC G-quadruplex DNA) to rationalize SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.